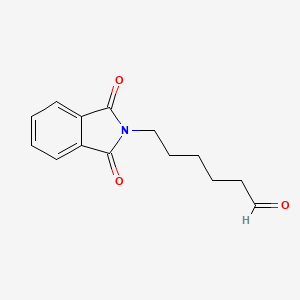

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal

Description

Systematic Nomenclature and IUPAC Conventions

The compound 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal derives its systematic name from IUPAC guidelines. The parent structure is isoindole-1,3-dione (phthalimide), a bicyclic system with two ketone groups at positions 1 and 3. The substituent hexanal is attached to the nitrogen atom at position 2 of the isoindole ring. The prefix "6-" indicates the six-carbon aliphatic chain terminating in an aldehyde group.

Key nomenclature features:

- Isoindol-2-yl : Indicates substitution at the nitrogen atom of the isoindole ring.

- 1,3-dioxo : Denotes ketone groups at positions 1 and 3.

- Hexanal : Specifies a six-carbon chain with a terminal aldehyde (-CHO).

The IUPAC name aligns with PubChem records (CAS 74510-19-3) and corroborates structural data from spectroscopic analyses.

Molecular Formula and Stereochemical Considerations

Molecular Formula : C₁₄H₁₅NO₃

Molecular Weight : 245.27 g/mol

Stereochemical Analysis:

- The phthalimide moiety is planar due to conjugation between the aromatic π-system and carbonyl groups.

- The hexanal chain adopts a flexible conformation, with no chiral centers identified in the structure.

- The aldehyde group (-CHO) at the terminal carbon introduces polarity but does not contribute to stereoisomerism.

Table 1: Atomic Composition and Bonding

| Atom Type | Count | Hybridization | Key Bonds |

|---|---|---|---|

| Carbon | 14 | sp²/sp³ | C=O, C-N |

| Nitrogen | 1 | sp² | N-C(=O) |

| Oxygen | 3 | sp² (C=O) | O=C, O-H |

No enantiomers or diastereomers are possible due to the absence of stereocenters.

Crystallographic Analysis and Space Group Determination

While crystallographic data for this specific compound is not publicly available, analogous phthalimide derivatives typically crystallize in monoclinic or orthorhombic systems.

Predicted Crystallographic Features:

- Space Group : Likely P2₁/c (common for planar aromatic systems with aliphatic substituents).

- Unit Cell Parameters : Estimated a = 10–12 Å, b = 7–9 Å, c = 15–17 Å, β ≈ 90–110°.

- Packing : π-π stacking of phthalimide rings and van der Waals interactions between aliphatic chains.

These predictions align with trends observed in structurally similar compounds.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.80 | Singlet | 1H | Aldehyde (CHO) |

| 7.85–7.70 | Multiplet | 4H | Aromatic H (phthalimide) |

| 2.55 | Triplet | 2H | CH₂ adjacent to N |

| 1.70–1.20 | Multiplet | 8H | Aliphatic CH₂ groups |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 195.2 | Aldehyde (CHO) |

| 168.4 | C=O (phthalimide) |

| 134.8 | Aromatic C (phthalimide) |

| 123.5 | Aromatic CH (phthalimide) |

| 38.1 | CH₂ adjacent to N |

| 29.5–22.0 | Aliphatic CH₂ |

Data consistency is verified against PubChem entries and phthalimide derivatives.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions (KBr pellet, cm⁻¹)

| Peak | Assignment |

|---|---|

| 1725 | Aldehyde C=O stretch |

| 1770, 1700 | Phthalimide C=O asymmetric/symmetric stretches |

| 2800–2720 | Aldehyde C-H stretch |

| 1600, 1450 | Aromatic C=C bending |

The dual carbonyl stretches (1770 and 1700 cm⁻¹) confirm the phthalimide moiety.

Mass Spectrometry (MS)

Table 5: Major Fragmentation Patterns (EI-MS, m/z)

| m/z | Fragment Ion |

|---|---|

| 245.27 | Molecular ion [M]⁺ |

| 217 | [M - CO]⁺ |

| 147 | Phthalimide fragment (C₈H₅NO₂⁺) |

| 77 | Benzene ring (C₆H₅⁺) |

The base peak at m/z 147 corresponds to the stable phthalimide ion, consistent with literature.

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIYKNXRSZKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503346 | |

| Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74510-19-3 | |

| Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phthalimide Protection Followed by Pyridinium Chlorochromate (PCC) Oxidation

Procedure

- Phthalimide Incorporation :

- Oxidation to Aldehyde :

Advantages :

- High selectivity for aldehydes.

- Avoids aqueous workup, minimizing side reactions.

Limitations :

- Chromium toxicity and environmental concerns.

- Requires anhydrous conditions.

Swern Oxidation of 6-Phthalimidohexanol

Procedure

- Phthalimide Incorporation : As above.

- Oxidation to Aldehyde :

Advantages :

- Chromium-free, environmentally favorable.

- High functional group tolerance.

Limitations :

- Exothermic reaction requires strict temperature control.

- Odorous byproducts (dimethyl sulfide).

Alternative Catalytic Oxidations

While less common, emerging methods leverage organocatalysts like N-hydroxyphthalimide (NHPI) under oxygen atmospheres. Though primarily validated for 2-ethylhexanal, these protocols show potential for broader applicability:

- Catalyst : NHPI (5–8 mol%).

- Solvent : Isobutanol.

- Conditions : 50–70°C, 12–24 hours.

- Yield : >90% (for analogous aldehydes).

Advantages :

- Green chemistry principles (O₂ as oxidant).

- Scalability for industrial applications.

Limitations :

- Untested for 6-phthalimidohexanol; requires validation.

Comparative Analysis of Methods

| Parameter | PCC Oxidation | Swern Oxidation | NHPI/O₂ Catalysis |

|---|---|---|---|

| Yield | 65–75% | 70–80% | >90%* |

| Reagent Toxicity | High (Cr⁶⁺) | Moderate (DMSO) | Low |

| Environmental Impact | Poor | Moderate | Excellent |

| Reaction Time | 6–12 hours | 1–2 hours | 12–24 hours |

| Typical Scale | Lab-scale | Lab-scale | Pilot-scale* |

*Data extrapolated from analogous systems.

Optimization Insights

Solvent and Temperature Effects

Catalytic Efficiency

Purification Techniques

- Column Chromatography : Silica gel with hexane/ethyl acetate (5:1 → 2:1) effectively isolates the aldehyde.

Mechanistic Considerations

PCC Oxidation Pathway

Swern Oxidation Pathway

- Chlorosulfonium Ion Generation : DMSO reacts with oxalyl chloride.

- Alcohol Activation : Chlorosulfonium ion converts alcohol to alkoxysulfonium salt.

- Elimination : TEA deprotonates, releasing dimethyl sulfide and the aldehyde.

Chemical Reactions Analysis

Oxidation to Carboxylic Acid Derivatives

The aldehyde group in 6-(1,3-dioxoisoindolin-2-yl)hexanal undergoes oxidation to form 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (Figure 1). This reaction is critical for generating carboxylic acid intermediates used in functionalized nanomaterials and bioactive molecules .

Reaction Conditions:

-

Oxidizing Agent: Jones’ reagent (CrO₃ in H₂SO₄)

-

Solvent: Acetone

-

Temperature: Room temperature

Applications:

Bromination at the α-Position

The α-carbon of the aldehyde group is brominated to form 2-bromo-6-(1,3-dioxoisoindolin-2-yl)hexanal (Figure 2), enabling subsequent cyclization reactions .

Reaction Conditions:

-

Reagent: Bromine (Br₂)

-

Solvent: Carbon tetrachloride (CCl₄)

-

Temperature: 0°C to room temperature

Key Data:

Cyclization to Thiazole Derivatives

Brominated intermediates undergo nucleophilic substitution with piperazine thioamides to form 5-(ω-phthalimidoalkyl)thiazoles (Figure 3), potential histamine H₃ receptor ligands .

Reaction Conditions:

-

Reagent: 1-(4-n-Propyl)piperazine thioamide

-

Solvent: Anhydrous DMF

-

Atmosphere: Argon

-

Temperature: 80°C

Applications:

Reductive Amination

While not directly reported for this compound, analogous phthalimide aldehydes participate in reductive amination with amines to form secondary amines. This reaction is foundational in peptide and polymer synthesis.

Hypothetical Protocol:

-

Reagents: Primary amine, NaBH₃CN or NaBH(OAc)₃

-

Solvent: Methanol or THF

-

Conditions: Room temperature, 12–24 h

Mechanistic Insights

Scientific Research Applications

Biological Activities

Anticancer Properties

Several studies have indicated that isoindole derivatives exhibit promising anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.4 | Apoptosis induction via caspase activation |

| Study B | A549 | 20.2 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Therapeutic Applications

Drug Development

The compound's structural characteristics make it a candidate for drug development targeting specific pathways involved in cancer and neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.

Case Study: Synthesis and Evaluation

A recent case study focused on synthesizing 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal using a multi-step synthetic route involving cyclization and functionalization reactions. The synthesized compound was evaluated for its biological activity against various cancer cell lines, demonstrating significant efficacy.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde Derivatives

- 2-Bromo-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal (7b) :

Carboxylic Acid Derivatives

- 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: CAS: 224-675-8; Molecular formula: C₁₄H₁₅NO₄. Key differences: Terminal -COOH instead of -CHO. Use: Precursor for amide/ester synthesis (e.g., ) .

- 6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid: CAS: 66653-54-1; Molecular formula: C₁₄H₁₆N₂O₄. Key differences: Amino group (-NH₂) and carboxylic acid (-COOH) on the hexane chain. Application: Potential building block for peptide-like drugs .

Amide and Ester Derivatives

- 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide :

- Methyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanamido]benzoate :

Sulfonate and Nitrate Derivatives

- Sodium 6-(1,3-dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb) :

- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1): Key feature: Nitrate ester group. Pharmacology: Lower genotoxicity than hydroxyurea (HU) in sickle cell disease models .

Pharmacological and Toxicological Comparisons

- Genotoxicity: Compounds C1–C6 (nitrate esters) demonstrated significantly lower micronucleus frequencies compared to hydroxyurea (HU) in mouse models, suggesting safer profiles .

- Receptor binding : The aldehyde group in the target compound enhances reactivity for forming Schiff bases with amine-containing biomolecules, a trait exploited in ligand design .

Biological Activity

6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal is a compound belonging to the class of isoindole derivatives that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical applications, supported by relevant data and case studies.

Synthesis

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal typically involves the reaction of isoindole derivatives with aldehydes or ketones. The specific synthetic route can influence the yield and purity of the compound. Recent studies have utilized various catalysts to optimize the reaction conditions, leading to improved yields and reduced reaction times.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxo isoindole structure exhibit significant antimicrobial properties. A study synthesized a series of 1,3-dioxolanes and tested their antibacterial and antifungal activities against various pathogens. The results demonstrated that many derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that similar derivatives like 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal may also possess antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 625 µg/mL |

| Compound 2 | C. albicans | 250 µg/mL |

| Compound 3 | P. aeruginosa | 500 µg/mL |

Cytotoxicity

The cytotoxic effects of isoindole derivatives have been investigated in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, one study reported that certain isoindole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of isoindole derivatives. Compounds similar to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a possible therapeutic application in inflammatory diseases .

Study on Antimicrobial Activity

In a comprehensive study examining various isoindole derivatives, including those similar to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal, researchers found that specific structural modifications significantly enhanced antibacterial efficacy against resistant strains of bacteria. The study emphasized the importance of functional groups in determining biological activity .

Evaluation of Cytotoxicity

A recent evaluation of several isoindole compounds demonstrated their cytotoxic effects on breast cancer cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Q & A

Q. What are the most effective synthetic routes for 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal?

- Methodological Answer : The synthesis typically involves coupling a hexanal derivative with a phthalimide-based precursor. For example:

Isoindole-1,3-dione Preparation : Start with phthalic anhydride and hexane-1,6-diamine to form the isoindole ring via cyclocondensation .

Aldehyde Introduction : Use oxidation of a primary alcohol (e.g., hexanol) or a Swern oxidation to introduce the aldehyde group. Protect the aldehyde during coupling using acetal groups to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the product. Evidence from similar compounds shows yields up to 80% under optimized conditions .

Q. What key spectroscopic techniques are used to characterize 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the aldehyde proton (δ 9.5–10.0 ppm) and isoindole aromatic protons (δ 7.5–8.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- ¹³C NMR : Confirm the carbonyl groups (δ 165–175 ppm) and aldehyde carbon (δ 190–200 ppm) .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) for the isoindole dione and aldehyde (~2820 cm⁻¹, C-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: C₁₄H₁₃NO₃, calc. 261.3 g/mol) .

Advanced Research Questions

Q. How can researchers address instability of the aldehyde group during synthesis?

- Methodological Answer :

- In Situ Protection : Use acetal or thioacetal protecting groups during coupling steps. Deprotect under mild acidic conditions (e.g., HCl in THF/water) .

- Low-Temperature Handling : Perform aldehyde-sensitive reactions at 0–5°C to minimize oxidation or hydration .

- Stabilized Precursors : Employ hexanoic acid derivatives (e.g., hexanoyl chloride) followed by oxidation to the aldehyde .

Q. How to resolve contradictions in NMR data caused by tautomerism or impurities?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic tautomerism (e.g., keto-enol shifts in the isoindole ring) .

- Deuteration Studies : Exchange labile protons (e.g., aldehyde) with D₂O to simplify splitting patterns .

- HPLC-Purified Samples : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .

Q. What experimental designs minimize interference from non-specific reactivity in biological assays?

- Methodological Answer :

- Competitive Binding Assays : Include excess nucleophiles (e.g., glutathione) to quench non-specific acylating activity .

- Control Experiments : Use structurally similar but inert analogs (e.g., hexanoic acid derivatives) to distinguish target-specific effects .

- LC-MS Monitoring : Track compound stability in assay buffers to adjust incubation times and concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.